molecular formula C19H33NO2S B1210613 S-Farnesylcysteine alpha-carboxyl methyl ester

S-Farnesylcysteine alpha-carboxyl methyl ester

Cat. No.: B1210613
M. Wt: 339.5 g/mol
InChI Key: SIEHZFPZQUNSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Farnesylcysteine alpha-carboxyl methyl ester is a compound that plays a significant role in the posttranslational modification of proteins. This compound is involved in the methylation of the carboxyl terminus of prenylated proteins, which is crucial for their proper function and localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Farnesylcysteine alpha-carboxyl methyl ester typically involves the reaction of farnesylcysteine with methylating agents under specific conditions. The process often requires the use of catalysts and controlled environments to ensure the correct formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: S-Farnesylcysteine alpha-carboxyl methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and function .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce farnesylcysteine sulfoxide, while substitution reactions may yield various derivatives of the original compound .

Properties

Molecular Formula

C19H33NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

methyl 2-amino-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate

InChI

InChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3

InChI Key

SIEHZFPZQUNSAS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)N)C)C)C

Synonyms

farnesylcysteine methyl ester
S-farnesylcysteine alpha-carboxyl methyl ester
S-FCME

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 mL round bottomed flask at 0° C. is added L-Cysteine methyl ester (1.38 g, 10.2 mmols) in 60 mL of 7M NH3/MeOH. Neat farnesyl bromide (1b) (1.00 g 3.52 mmols) is then added and the solution is stirred at 0° C. for four hours. The reaction mixture is partitioned between ether and water and extracted 3× with ether, extracts are combined, dried over MgSO4 filtered and evaporated. Purification by flash chromatography (1% MeOH:CHCl3) yields 881 mg (74%) of a clear oil. Rf=0.22 in 5% MeOH in CHCl3. 1H NMR (CDCl3, 400 MHz): 5.24 (t, 1H, J=8 Hz), 5.10 (m, 2H), 3.75 (s, 3H), 3.64 (q, 1H), 3.10-3.25 (m, 2H), 2.86-2.91 (2d, 1H), 2.65-2.71 (2d, 1H), 2.04-2.10 (m, 6H), 2.04(m, 6H) 2.0 (t, 2H), 1.69 (s, 3H), 1.68 (s. 3H), 1.60 (s, 6H); 13C NMR (CDCl3, 50 MHz) 174.93, 139.91, 135.71, 131.62, 124.69, 124.11, 120.35, 54.64, 52.35, 39.93, 36.77, 30.15, 26.98, 26.67, 25.86, 17.86, 16.33, 16.21 MS: (ESI, +) (M−H+) 340
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
74%

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